6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a unique arrangement of nitrogen atoms within its structure.
Vorbereitungsmethoden
The synthesis of 6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3,5-dimethylpyrazole with a suitable triazolopyridazine precursor. One common method includes the use of hydrazine derivatives and formic acid under controlled conditions to form the desired triazolopyridazine ring . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity through the use of advanced purification techniques and reaction monitoring .
Analyse Chemischer Reaktionen
6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the pyrazolyl group under basic conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antitumoral activity is attributed to the inhibition of tubulin polymerization, which disrupts cell division and leads to cell death . The compound’s antibacterial activity is due to its ability to interfere with bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
6-(3,5-Dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds such as:
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: This compound also features a pyrazolyl group but has a different core structure, leading to distinct chemical properties and applications.
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: This derivative has shown significant biological activity, particularly in stimulating plant growth.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
300700-82-7 |
---|---|
Molekularformel |
C11H12N6 |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
6-(3,5-dimethylpyrazol-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H12N6/c1-7-6-8(2)16(14-7)11-5-4-10-13-12-9(3)17(10)15-11/h4-6H,1-3H3 |
InChI-Schlüssel |
WBEHZOSPCLOZLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3C=C2)C)C |
Löslichkeit |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.